Chemical Structure, Exact Mass, and Synthetic Utility of N2-Cyclopentylpyrimidine-2,5-diamine: A Technical Guide
Chemical Structure, Exact Mass, and Synthetic Utility of N2-Cyclopentylpyrimidine-2,5-diamine: A Technical Guide
Executive Summary
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that can predictably interact with specific protein domains. N2-Cyclopentylpyrimidine-2,5-diamine (CAS: 1248789-60-7) is one such pivotal heterocyclic building block. Featuring a 2-aminopyrimidine core, this compound is extensively utilized in the synthesis of small-molecule kinase inhibitors. Its primary function is to anchor the inhibitor within the ATP-binding hinge region of kinases—such as FGFR4, JAK2, and FLT3—via bidentate hydrogen bonding.
This whitepaper provides an authoritative, in-depth analysis of the chemical identity, exact mass determination, structural elucidation protocols, and the causal mechanisms that make N2-Cyclopentylpyrimidine-2,5-diamine a cornerstone in contemporary oncology drug development.
Chemical Identity and Structural Features
The molecular architecture of N2-Cyclopentylpyrimidine-2,5-diamine consists of a central pyrimidine ring substituted with an exocyclic primary amine at the C5 position and a secondary cyclopentyl-substituted amine at the C2 position.
The causality behind its biological utility lies in its electron distribution. The electron-donating amino groups enrich the pyrimidine ring, enhancing its ability to act as a hydrogen-bond acceptor and donor. Specifically, the N1/N3 nitrogens of the pyrimidine and the exocyclic NH groups form critical hydrogen bonds with the backbone residues of kinase hinge regions (e.g., Cys694 and Glu692 in FLT3) [1].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | N2-cyclopentylpyrimidine-2,5-diamine |
| CAS Number | 1248789-60-7 |
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.23 g/mol |
| Exact Mass (Monoisotopic) | 178.121846 Da |
| SMILES | NC1=CN=C(NC2CCCC2)N=C1 |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų (estimated based on pyrimidine-2,5-diamine core) |
Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)
To validate the identity and purity of synthesized or procured batches of N2-Cyclopentylpyrimidine-2,5-diamine, High-Resolution Mass Spectrometry (HRMS) is the analytical gold standard. The theoretical exact mass of the neutral molecule (C9H14N4) is 178.121846 Da .
Causality in Experimental Design
We utilize Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is selected because it is a "soft" ionization technique; it imparts minimal residual internal energy to the molecule, preventing the premature cleavage of the cyclopentyl ring from the pyrimidine core. A high-resolution analyzer (resolving power > 30,000) is strictly required to differentiate the target [M+H]+ ion from isobaric interferences in complex synthetic matrices.
Self-Validating HRMS Protocol
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, shifting the ionization equilibrium to exclusively yield the [M+H]+ adduct.
-
-
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is tightly bound within < 2 ppm.
-
Ionization and Acquisition: Inject 2 µL of the sample into the ESI source operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C to ensure efficient droplet evaporation without thermal degradation.
-
Data Validation (The Self-Validating Step): Extract the ion chromatogram for the theoretical [M+H]+ m/z of 179.1291 . To confirm the identity, the observed isotopic pattern must be overlaid with the theoretical distribution. The presence of a distinct M+1 peak (due to the ~1.1% natural abundance of ¹³C per carbon atom) must match the calculated ~9.9% relative intensity for a 9-carbon system.
Caption: Step-by-step workflow for the exact mass determination of N2-Cyclopentylpyrimidine-2,5-diamine.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal validation of the molecular connectivity.
Causality in Solvent Selection
The choice of deuterated solvent is critical. We mandate the use of DMSO-d6 rather than CDCl3. The strong hydrogen-bonding capability of DMSO-d6 significantly slows down the chemical exchange rate of the primary (NH2) and secondary (NH) amine protons with trace moisture. This allows these critical exchangeable protons to be distinctly observed and integrated in the ¹H NMR spectrum, which is impossible in non-polar solvents where they often broaden into baseline noise.
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition (400 MHz): Acquire the spectrum with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of all protons for accurate integration.
-
Validation Criteria: The total proton integration must equal exactly 14. You will observe the pyrimidine aromatic protons (singlets/doublets at δ 7.5–8.0 ppm), the distinct NH exocyclic proton (broad doublet, δ 6.0–6.5 ppm), the C5-NH2 protons (broad singlet, δ 4.5–5.5 ppm), and the aliphatic cyclopentyl protons (multiplets, δ 1.4–2.0 ppm integrating to 8H, plus a methine CH at ~4.0 ppm).
-
-
¹³C NMR Acquisition (100 MHz): Acquire the carbon spectrum to confirm exactly 9 distinct carbon environments, validating the lack of structural symmetry in the substituted pyrimidine ring.
Synthetic Utility in Kinase Inhibitor Design
In the realm of drug discovery, N2-Cyclopentylpyrimidine-2,5-diamine is classified as a "privileged structure." The 2-aminopyrimidine scaffold is highly effective at mimicking the adenine ring of ATP [2].
The causality of its synthetic utility lies in the differential reactivity of its functional groups. The C5-primary amine is highly nucleophilic and sterically accessible, making it an ideal anchor point for attaching electrophilic warheads (e.g., acryloyl chlorides to create irreversible covalent inhibitors) or extending the molecule into the solvent-exposed region of a kinase [3]. Conversely, the bulky cyclopentyl group at the N2 position serves a dual purpose: it directs the molecule into hydrophobic pockets adjacent to the hinge region and sterically hinders off-target binding, thereby increasing kinase selectivity.
Caption: Synthetic utility and causal workflow of N2-Cyclopentylpyrimidine-2,5-diamine in targeted kinase inhibitor development.
Conclusion
N2-Cyclopentylpyrimidine-2,5-diamine (Exact Mass: 178.121846 Da) is an indispensable intermediate in the synthesis of targeted oncology therapeutics. Rigorous analytical protocols, specifically HRMS utilizing soft ionization and NMR in exchange-suppressing solvents, are essential to ensure its structural integrity before downstream functionalization. Its unique bidentate hydrogen-bonding capability and differential amine reactivity make it a self-validating cornerstone in the rational design of next-generation, highly selective kinase inhibitors.
References
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Pyrimidine-2,5-diamine Compound Summary (CID 229075) Source: PubChem, National Institutes of Health (NIH) URL:[Link]
